molecular formula C16H19N3O3 B2378164 E28362

E28362

Numéro de catalogue: B2378164
Poids moléculaire: 301.34 g/mol
Clé InChI: FXSFMYTXKXGGCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a potent and selective phosphodiesterase-4 (PDE4) inhibitor, a class of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn modulates key signaling pathways involved in inflammation and neurological function. This mechanism underpins its primary research value in preclinical studies for neuroinflammatory and neurodegenerative conditions, where PDE4 inhibition has shown promise in ameliorating cognitive deficits and neuroinflammation . Furthermore, due to the role of PDE4 in regulating pro-inflammatory mediator production, this compound serves as a critical tool for investigating cAMP-mediated signaling in immune cells, such as macrophages and neutrophils, offering insights into potential therapeutic strategies for autoimmune diseases and chronic inflammatory disorders. Its structural relationship to known PDE4 inhibitors like rolipram makes it a valuable chemical scaffold for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory agents with improved efficacy and tolerability profiles. Research on PDE4 inhibitors continues to be a significant area of focus for both academic and pharmaceutical discovery pipelines.

Propriétés

IUPAC Name

6-(2-hydroxypropyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-9-3-5-11(6-4-9)14-13-12(17-16(22)18-14)8-19(15(13)21)7-10(2)20/h3-6,10,14,20H,7-8H2,1-2H3,(H2,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSFMYTXKXGGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the hydroxypropyl and p-tolyl groups through selective functionalization reactions. Key steps may include:

    Cyclization Reactions: Formation of the pyrrolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the p-tolyl group via electrophilic aromatic substitution.

    Hydroxypropylation: Addition of the hydroxypropyl group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Des Réactions Chimiques

Types of Reactions

6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-d]pyrimidine core or the substituents.

    Substitution: The aromatic p-tolyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions on the p-tolyl group can introduce various functional groups.

Applications De Recherche Scientifique

Overview

6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine class. Its unique structure and functional groups make it a candidate for various applications in medicinal chemistry and materials science. This article explores its synthesis, biological activities, and potential applications.

Research indicates that compounds in the pyrrolo[3,4-d]pyrimidine class exhibit significant biological activity. Notable applications include:

  • Anticancer Agents : Some derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth.
  • Antimicrobial Properties : The compound's structure allows for interaction with microbial enzymes, making it a candidate for developing new antibiotics.
  • Analgesic and Sedative Effects : Similar compounds have demonstrated analgesic properties; thus, this compound may also possess similar pharmacological effects .

Case Studies

Several studies have investigated the biological effects of pyrrolo[3,4-d]pyrimidine derivatives:

  • Cancer Research : A study found that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione could be explored further as a potential anticancer drug .
  • Antimicrobial Activity : Research on related compounds indicated effectiveness against several bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis .
  • Analgesic Studies : In animal models, derivatives similar to this compound exhibited significant pain relief comparable to standard analgesics. This highlights its potential in pain management therapies .

Material Science Applications

Beyond medicinal chemistry, this compound may find applications in material science:

  • Polymer Chemistry : Its unique structure can be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Photovoltaics : Pyrrolo[3,4-d]pyrimidines have been studied for their luminescent properties and could contribute to the development of organic photovoltaic devices .

Mécanisme D'action

The mechanism of action of 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets in biological systems. The hydroxypropyl and p-tolyl groups may facilitate binding to specific proteins or enzymes, modulating their activity. The pyrrolo[3,4-d]pyrimidine core can interact with nucleic acids or other biomolecules, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substitutions

The compound’s structure includes a 6-(2-hydroxypropyl) group and 4-(p-tolyl) substitution. These moieties distinguish it from analogs:

  • Hydroxypropyl vs. Hydroxymethyl/Aromatic Groups : describes analogs with (3-hydroxy-2-hydroxymethyl)propyl substituents (e.g., compounds 7–9), which may enhance solubility but differ in steric bulk compared to the 2-hydroxypropyl group here .
  • p-Tolyl vs. Methoxy/Hydroxyphenyl Substitutions : Compound 4j () features 4-(2-hydroxyphenyl) and 6-(4-methoxyphenyl) groups, introducing hydrogen-bonding capacity and electron-donating effects absent in the p-tolyl group . Similarly, compound 4k () substitutes with 3,5-dimethylphenyl, altering steric and electronic profiles .

Table 1: Structural Comparison of Selected Analogs

Compound 4-Position Substituent 6-Position Substituent Core Structure
Target Compound p-Tolyl 2-Hydroxypropyl Pyrrolo[3,4-d]pyrimidine
4j 2-Hydroxyphenyl 4-Methoxyphenyl Pyrrolo[3,4-d]pyrimidine
4g 3-Methoxybenzyl 3-Hydroxy-1,4-dioxonaphthalenyl Pyrrolo[2,3-d]pyrimidine
Compound A 4-Hydroxyphenyl Benzyl Pyrrolo[3,4-d]pyrimidine

Physicochemical and Spectroscopic Properties

Data from analogs provide insights into expected properties:

  • Melting Point: Compound 4j melts at ~220°C, typical for rigid dihydropyrimidinone cores . The target compound’s melting point may vary due to the p-tolyl group’s hydrophobicity.
  • Spectroscopy :
    • FTIR : Hydroxyl (3640 cm⁻¹) and amide carbonyl (1680 cm⁻¹) peaks in 4j align with the target compound’s expected profile.
    • NMR : reports aromatic carbons at 133–158 ppm for polycyclic derivatives, suggesting similar aromatic environments in the target compound .

Activité Biologique

6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 930017-01-9) is a synthetic compound characterized by its unique pyrrolo[3,4-d]pyrimidine core structure. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and possible anti-cancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The molecular formula of the compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3}, with a molecular weight of 301.34 g/mol. Its structure includes a hydroxypropyl group and a p-tolyl substituent that may influence its biological interactions.

PropertyValue
Molecular Formula C₁₆H₁₉N₃O₃
Molecular Weight 301.34 g/mol
CAS Number 930017-01-9

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets in biological systems. The hydroxypropyl and p-tolyl groups may enhance binding to proteins or enzymes, modulating their activity. The pyrrolo[3,4-d]pyrimidine core could also interact with nucleic acids or other biomolecules, influencing cellular processes.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds structurally similar to 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit significant anti-inflammatory effects. For instance, studies on related compounds have shown potent anti-inflammatory activity with low cytotoxicity, making them suitable candidates for drug development aimed at treating inflammatory diseases .

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The structural features of the compound could lead to selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies

  • Case Study on Anti-cancer Activity :
    A study evaluated the effects of a related pyrrolo[3,4-d]pyrimidine derivative on human cancer cell lines. The results indicated that these derivatives inhibited cell proliferation in a dose-dependent manner while showing minimal effects on non-cancerous cells .
  • Anti-inflammatory Effects in Animal Models :
    In an animal model of arthritis, the administration of a structurally similar compound demonstrated significant reductions in inflammation markers and pain scores compared to control groups . This suggests potential therapeutic applications for inflammatory conditions.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions starting with barbituric acid derivatives and substituted phenols. Key steps include cyclization under controlled temperatures (60–80°C) and the use of polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product with >95% purity . Yield optimization requires precise control of reaction time (8–12 hours) and stoichiometric ratios of reactants (1:1.2 molar ratio of core pyrimidine precursor to substituted phenol).

Advanced: How can Design of Experiments (DoE) methodologies be applied to optimize synthetic parameters?

DoE frameworks, such as factorial designs or response surface modeling, enable systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify interactions affecting yield. For example, a central composite design could reveal that temperature (70–90°C) and solvent polarity (DMF vs. acetonitrile) have synergistic effects on cyclization efficiency. Statistical analysis (ANOVA) prioritizes factors, reducing experimental runs by 30–50% while achieving ≥85% yield .

Basic: What spectroscopic and chromatographic techniques are recommended for structural validation and purity assessment?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., pyrrolo-pyrimidine fusion) and substituent positions (hydroxypropyl vs. p-tolyl). Key peaks include δ 1.2–1.4 ppm (hydroxypropyl CH3_3) and δ 7.2–7.4 ppm (p-tolyl aromatic protons).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity, with retention times calibrated against standards.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 343.15) .

Advanced: How can computational tools (e.g., quantum chemistry) guide reaction design and mechanistic studies?

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict transition states for cyclization steps, identifying energy barriers (~25 kcal/mol) that align with experimental thermal requirements (70°C). Molecular dynamics simulations model solvent effects, showing THF stabilizes intermediates via hydrogen bonding. These methods reduce trial-and-error by 40% and validate proposed mechanisms (e.g., nucleophilic aromatic substitution) .

Basic: What biological targets are associated with pyrrolo[3,4-d]pyrimidine derivatives, and how are preliminary assays designed?

Common targets include PARP enzymes (IC50_{50} screening via NAD+^+ depletion assays) and dopamine receptors (radioligand binding assays with 3^3H-spiperone). Assays use HEK293 or SH-SY5Y cell lines, with dose-response curves (1 nM–10 µM) to determine potency. Positive controls (e.g., olaparib for PARP) validate experimental setups .

Advanced: How should researchers resolve contradictions in reported biological activity across structurally similar analogs?

Discrepancies (e.g., PARP inhibition varying by >10-fold) may arise from differences in assay conditions (e.g., ATP concentration) or substituent stereochemistry. To address this:

  • Replicate studies under standardized protocols (e.g., uniform cell lines, buffer pH).
  • Perform molecular docking (AutoDock Vina) to compare binding poses of hydroxypropyl vs. allyl substituents.
  • Validate using orthogonal assays (e.g., Western blot for PARP-1 cleavage) .

Basic: What functional groups in this compound are critical for its pharmacological activity?

  • Hydroxypropyl : Enhances solubility (logP reduction by ~0.5 units) and hydrogen bonding with PARP’s catalytic domain (Asp766).
  • p-Tolyl : Contributes to hydrophobic interactions in receptor binding pockets (e.g., dopamine D2 receptor).
  • Pyrimidine-dione core : Essential for π-stacking with aromatic residues (e.g., Tyr907 in PARP) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Systematic substitution of the p-tolyl group (e.g., 3-fluorophenyl or 4-methoxyphenyl) and hydroxypropyl chain length (C3 vs. C4) is evaluated via:

  • In vitro screening : IC50_{50} values against target enzymes.
  • ADMET prediction : SwissADME forecasts bioavailability (e.g., 3-fluorophenyl analogs show 20% higher Caco-2 permeability).
  • Crystallography : Co-crystal structures with PARP-1 identify steric clashes from bulkier substituents .

Basic: What are the key physicochemical properties affecting in vitro stability and solubility?

  • LogP : Calculated at 2.1 (moderate lipophilicity), requiring DMSO stock solutions (10 mM) for cellular assays.
  • pKa : The dione moiety (pKa ~9.5) deprotonates in physiological buffers, influencing membrane permeability.
  • Thermal stability : DSC shows decomposition above 180°C, requiring storage at −20°C .

Advanced: How can machine learning models predict pharmacokinetic properties of novel analogs?

Quantitative structure-property relationship (QSPR) models trained on pyrrolo-pyrimidine datasets predict:

  • Plasma clearance : Random forest algorithms correlate hydroxypropyl chain length with reduced clearance (R2^2 = 0.78).
  • Metabolic stability : CYP3A4 liability is flagged for analogs with electron-deficient aryl groups.
  • Toxicity : DeepTox identifies hepatotoxicity risks using structural alerts (e.g., Michael acceptors) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.